2-(3-((4-ethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
Description
This compound is a quinolin-4-one derivative featuring a 3-((4-ethylphenyl)sulfonyl) group, a 6-methoxy substituent on the quinoline core, and an acetamide side chain linked to an o-tolyl (2-methylphenyl) group. The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The o-tolyl acetamide moiety introduces steric and electronic effects that influence pharmacokinetics and receptor interactions. Though direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs demonstrate activity against tuberculosis (Mycobacterium tuberculosis) and other pathogens .
Properties
IUPAC Name |
2-[3-(4-ethylphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-19-9-12-21(13-10-19)35(32,33)25-16-29(17-26(30)28-23-8-6-5-7-18(23)2)24-14-11-20(34-3)15-22(24)27(25)31/h5-16H,4,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMCMXITDISTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-ethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine.
Methoxylation: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-ethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline core or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
2-(3-((4-ethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-((4-ethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Molecular weights estimated based on structural formulas.
Key Observations:
In contrast, analogs with 4-fluorophenyl or 4-chlorophenyl sulfonyl groups (e.g., ) introduce electron-withdrawing effects, which may increase electrophilicity and alter binding to enzymes like InhA or cytochrome bd oxidase .
Quinoline Substituents: The 6-methoxy group in the target compound improves solubility compared to 6-ethyl or 6-fluoro substituents in analogs (e.g., ).
Acetamide Aryl Groups :
- The o-tolyl group in the target compound introduces ortho-substitution, which may induce steric hindrance or unique π-stacking interactions compared to para-substituted aryl groups (e.g., 4-chlorophenyl in ). Meta-substituted analogs (e.g., m-tolyl in ) offer intermediate steric effects.
Scaffold Differences: Quinazolinone derivatives (e.g., ) exhibit a different core structure but share acetamide functionality, suggesting divergent target selectivity despite similar substituent strategies.
Pharmacological Implications:
- Antimicrobial Activity : Analogs with 4-fluorophenyl sulfonyl and 6-ethyl groups (e.g., ) may exhibit enhanced activity against Mycobacterium tuberculosis due to increased lipophilicity and target affinity.
- Enzyme Inhibition : The 4-ethylphenyl sulfonyl group in the target compound could optimize interactions with hydrophobic pockets in enzymes like InhA, while methoxy groups may reduce toxicity compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
